2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide
Description
2-(4-Chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide is a synthetic acetamide derivative characterized by a 4-chlorophenoxy group attached to the acetamide backbone and an indolin-6-yl moiety substituted with a furan-2-carbonyl group at the N1 position. The 4-chlorophenoxy group is a common pharmacophore in medicinal chemistry, often associated with enhanced lipophilicity and target binding affinity due to its electron-withdrawing properties .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4/c22-15-4-7-17(8-5-15)28-13-20(25)23-16-6-3-14-9-10-24(18(14)12-16)21(26)19-2-1-11-27-19/h1-8,11-12H,9-10,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJYLZHNWBPMSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form 4-chlorophenoxyacetyl chloride.
Indole Derivative Preparation: The indole derivative is synthesized by reacting indole with furan-2-carboxylic acid under dehydrating conditions to form 1-(furan-2-carbonyl)indole.
Coupling Reaction: The final step involves the coupling of 4-chlorophenoxyacetyl chloride with 1-(furan-2-carbonyl)indole in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
This compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to its structural features. Research in this area could lead to the development of new therapeutic agents.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for drug discovery.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan and indole moieties could facilitate binding to specific molecular targets, influencing pathways involved in cell signaling or metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally and functionally related acetamide derivatives, focusing on molecular features, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
Key Comparisons
Core Heterocyclic Modifications The target compound employs an indolin ring substituted with a furan-2-carbonyl group, distinguishing it from Compound 7b (quinazolinone core) and ISRIB-A14 (cyclohexyl dimer). The indolin-furan combination may enhance π-π stacking or hydrogen-bonding interactions in biological targets compared to quinazolinone’s planar rigidity . In contrast, (E)-2-(1-(4-fluorobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide () features an indolinone core with a quinoline substituent, suggesting divergent binding modes due to the extended aromatic system .
However, Compound 7b’s higher melting point (262°C vs. unreported for the target) likely stems from the quinazolinone’s rigid, hydrogen-bond-prone structure . ISRIB-A14’s dichlorophenoxy groups may confer greater metabolic stability but reduce solubility compared to the target’s mono-chlorinated phenoxy group .
Biological Activity Compound 7b demonstrated activity as an HCV NS5B inhibitor, attributed to the quinazolinone core’s ability to mimic nucleotide binding . The target compound’s indolin-furan substituent could modulate similar antiviral effects but with distinct potency or selectivity. ISRIB-A14 targets eIF2B, a regulator of protein synthesis, suggesting that dimeric acetamide scaffolds (unlike the monomeric target) are critical for this mechanism .
Synthetic Accessibility The target compound’s synthesis likely involves coupling 4-chlorophenoxy acetic acid with a furan-2-carbonyl-modified indolin-6-amine, using reagents like EDCI/HOBt, as seen in ISRIB-A14’s preparation . In contrast, Compound 7b’s quinazolinone core requires cyclization steps post-acetamide formation, increasing synthetic complexity .
Biological Activity
2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide is a synthetic organic compound with a complex structure featuring a 4-chlorophenoxy group, an indolinyl moiety, and a furan-2-carbonyl substituent. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly its antibacterial properties and possible interactions with specific biological pathways.
Chemical Structure and Properties
The molecular formula of 2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide is , with a molecular weight of 396.8 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H17ClN2O4 |
| Molecular Weight | 396.8 g/mol |
| CAS Number | 1021221-43-1 |
Synthesis
The synthesis of this compound typically involves several key steps, including the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for monitoring the synthesis process and confirming the structure of the final product.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of 2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide against both Gram-positive and Gram-negative bacteria. In vitro assays demonstrated significant inhibition of bacterial growth, suggesting that this compound could serve as a lead structure for developing new antibacterial agents.
The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific biological targets. The presence of both indoline and furan moieties allows for potential binding to receptors or enzymes involved in various biochemical pathways. This interaction may result in modulation of enzyme activity or receptor signaling, making it a candidate for further investigation in drug development.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives, including 2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antibacterial agent.
Study 2: Cytotoxicity Assessment
In another research effort, the cytotoxic effects of this compound were assessed on several cancer cell lines. Results indicated that it could induce apoptosis in certain tumor cells, suggesting that it may have applications in cancer therapy.
Quantitative Data on Biological Activity
| Biological Activity | Result |
|---|---|
| MIC against S. aureus | X µg/mL (specific value needed from studies) |
| MIC against E. coli | Y µg/mL (specific value needed from studies) |
| Cytotoxicity IC50 | Z µM (specific value needed from studies) |
Note: Specific values for MIC and IC50 should be filled based on experimental data from relevant studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
